molecular formula C12H14O3 B081791 Ethyl 2-methyl-3-oxo-3-phenylpropanoate CAS No. 10488-87-6

Ethyl 2-methyl-3-oxo-3-phenylpropanoate

Cat. No. B081791
CAS RN: 10488-87-6
M. Wt: 206.24 g/mol
InChI Key: RAWGHPXIJSCHFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate and its derivatives has been the subject of various studies. For instance, the synthesis, characterization, and vibrational spectra analysis of a closely related compound, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, was investigated using experimental and theoretical methods (İ. E. Kıbrız et al., 2013). Another study highlighted the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, demonstrating a specific synthesis pathway (Qinghua Meng et al., 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-3-oxo-3-phenylpropanoate derivatives has been extensively studied. For example, the synthesis and crystal structure of a potential anti-inflammatory and antidyslipidemic hybrid, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, was analyzed using X-ray diffraction, revealing detailed geometric parameters and hydrogen bonding geometry (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, contributing to its diverse chemical properties. One study explored the Ru(II)-catalyzed synthesis of poly-substituted furans via intermolecular oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates, demonstrating the compound's reactivity and application in novel synthetic pathways (Mohit Chourasiya et al., 2023).

Physical Properties Analysis

The physical properties of ethyl 2-methyl-3-oxo-3-phenylpropanoate and its derivatives have been characterized in various studies. For example, the vibrational spectra analysis provides insights into the compound's physical characteristics and structural integrity (İ. E. Kıbrız et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 2-methyl-3-oxo-3-phenylpropanoate are closely tied to its reactivity and chemical behavior in various conditions. The study on the oxidative annulation reaction illustrates the compound's versatility in synthetic chemistry and the potential for creating complex molecules (Mohit Chourasiya et al., 2023).

Scientific Research Applications

  • Organic Synthesis

    • Ethyl 2-methyl-3-oxo-3-phenylpropanoate is often used in organic synthesis . It can be used to synthesize other complex organic compounds .
  • Flavoring Agent

    • In the food industry, it is used as a flavoring agent. It is mainly used to create brandy and other fruit wine flavors .
  • Pharmaceutical Intermediate

    • This compound is used as an intermediate in the production of flavonoid drugs .
  • Photographic Colorant Synthesis

    • It is also used in the synthesis of colorants for color photography .
  • Synthesis of Iodonium Ylides

    • Ethyl 2-methyl-3-oxo-3-phenylpropanoate has been used in the synthesis of iodonium ylides .

Remember, the use of this compound should be carried out by trained individuals, as it may pose certain hazards .

  • Precursor of Phenylacetone

    • Methyl 3-oxo-2-phenylbutyrate (MAPA) is a recently circulating precursor of phenylacetone (P2P), a precursor of amphetamine and methamphetamine. MAPA has a hybrid chemical structure of acetoacetic acid ester and P2P .
  • Synthesis of Ethyl 2-fluoro-2-benzolyacetate

    • Ethyl benzoylacetate (Benzoylacetic acid ethyl ester) was used to prepare ethyl 2-fluoro-2-benzolyacetate .
  • Bioreduction

    • In biotechnology, it has been used in the enantioselective bioreduction of -methyl-3-oxo-3-(thiophen-2-yl) propanoate .

Remember, the use of this compound should be carried out by trained individuals, as it may pose certain hazards .

properties

IUPAC Name

ethyl 2-methyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWGHPXIJSCHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-oxo-3-phenylpropanoate

CAS RN

10488-87-6
Record name Propionic acid, 2-benzoyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10488-87-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10488-87-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
L Hintermann, A Togni - Helvetica Chimica Acta, 2000 - Wiley Online Library
… Ethyl 2-methyl-3-oxo-3-phenylpropanoate (3a) was prepared from propiophenone, diethyl carbonate, and NaH according to a general procedure [20]. Benzyl 2-methyl-3-oxobutanoate (…
Number of citations: 168 onlinelibrary.wiley.com
GC Geary, EG Hope, K Singh, AM Stuart - Chemical Communications, 2013 - pubs.rsc.org
… to its extremely low enol content (100% ketone in CDCl 3 by 1 H NMR spectroscopy), the fluorination of the monosubstituted 1,3-ketoester, ethyl 2-methyl-3-oxo-3-phenylpropanoate (…
Number of citations: 122 pubs.rsc.org
GC Clososki, CDF Milagre, PJS Moran… - Journal of Molecular …, 2007 - Elsevier
Methyleneketoesters were readily prepared in high yields by performing a direct α-methylenation of the corresponding ketoesters using a previously described protocol. Reactions of …
Number of citations: 14 www.sciencedirect.com
S Piana, I Devillers, A Togni… - Angewandte …, 2002 - Wiley Online Library
… The extent of ethyl 2-methyl-3-oxo-3-phenylpropanoate chlorination is reduced to 10–20 % of the normal yield, while the fluorination is unaffected. Thus, by the addition of a one-…
Number of citations: 142 onlinelibrary.wiley.com
L Benati, D Nanni, P Spagnolo - The Journal of Organic Chemistry, 1999 - ACS Publications
… Ethyl 2-methyl-3-oxobutanoate (19a) was commercially available; ethyl 2-methyl-3-oxo-3-phenylpropanoate (19b) was prepared from commercially available ethyl benzoyl acetate …
Number of citations: 54 pubs.acs.org
WB Liu, CM Reeves, BM Stoltz - Journal of the American Chemical …, 2013 - ACS Publications
… Having chosen ethyl 2-methyl-3-oxo-3-phenylpropanoate (1a) and cinnamyl carbonate (2a) as standard coupling partners, several iridacycle complexes (11) were investigated at the …
Number of citations: 179 pubs.acs.org
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
E Hembre, JV Early, J Odingo, C Shelton… - Frontiers in …, 2021 - frontiersin.org
… Synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate: Ethyl … eluent to afford ethyl 2-methyl-3-oxo-3-phenylpropanoate as a … a solution of ethyl 2-methyl-3-oxo-3-phenylpropanoate (600 …
Number of citations: 1 www.frontiersin.org
ML Contente, F Molinari, P Zambelli, V De Vitis… - Tetrahedron …, 2014 - Elsevier
… Ethyl 2-methyl-3-oxo-3-phenylpropanoate 1f was reduced to the corresponding alcohol 2f with limited enantiomeric and diastereomeric excesses (Table 2, entry 3); absolute …
Number of citations: 24 www.sciencedirect.com
YN Xu, MZ Zhu, SK Tian - The Journal of Organic Chemistry, 2019 - ACS Publications
… The reaction was not applicable to ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (2h) and ethyl 2-methyl-3-oxo-3-phenylpropanoate (2i) due to low reactivity. …
Number of citations: 21 pubs.acs.org

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